![molecular formula C10H6O2 B3329612 Naphthalene-2,6-dione CAS No. 613-20-7](/img/structure/B3329612.png)
Naphthalene-2,6-dione
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Description
Naphthalene-2,6-dione, also known as 2,6-naphthalenedione, is an organic compound with the chemical formula C10H6O2. It belongs to the naphthalene family and contains two carbonyl groups (C=O) positioned at the 2nd and 6th carbon atoms of the naphthalene ring. The compound appears as a yellow crystalline solid and has been studied for its diverse applications in materials science and organic electronics .
Synthesis Analysis
The synthetic routes for naphthalene derivatives, including 2,6-di(1H-inden-2-yl) naphthalene (DIN), 2,6-di((E)-styry)naphthalene (DSN), and 2,6-bis(phenylthyny)naphthalene (DPEN), involve Suzuki coupling reactions between 2,6-dibromonaphthalene and boric acid intermediates. These derivatives serve as building blocks for organic semiconductor materials, particularly in the context of ambipolar field-effect transistors (OFETs) when combined with n-type materials like copper hexadecafluorophthalocyanine (F16CuPc) .
Molecular Structure Analysis
The molecular structure of Naphthalene-2,6-dione consists of a naphthalene core with two carbonyl groups attached at positions 2 and 6. The arrangement of these functional groups influences its electronic properties and reactivity. The crystallographic data reveal the precise geometry of the compound, which impacts its behavior in various applications .
properties
IUPAC Name |
naphthalene-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBHRPOLVUEFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=C2C1=CC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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